molecular formula C25H20FN3O3S B2713100 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-35-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No. B2713100
CAS RN: 901265-35-8
M. Wt: 461.51
InChI Key: SMUVAISDNUFHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H20FN3O3S and its molecular weight is 461.51. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibitory Potential

One research study focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds, including variations of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure, showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting potential applications in treating diseases related to these enzymes (Abbasi et al., 2019).

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activity of compounds containing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety. These studies have found that such compounds exhibit considerable anticancer activity against various cancer cell lines. For instance, derivatives were synthesized for their potential antitumor activity in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Among them, specific compounds showed significant anticancer activity against certain cancer cell lines, indicating the potential for development into therapeutic agents (Yurttaş et al., 2015).

Antimicrobial and Hemolytic Agents

Research on N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides demonstrated that these compounds possess antimicrobial activity against selected microbial species. This series exhibited less toxicity and could be considered for further biological screening and application trials, highlighting the compound's utility in developing new antimicrobial agents with reduced cytotoxicity (Rehman et al., 2016).

Antibacterial Activity

Another study synthesized derivatives aiming at evaluating antibacterial activity. The synthesized compounds, based on the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure, exhibited significant antibacterial activity. This suggests their potential use in combating bacterial infections, especially in strains resistant to conventional antibiotics (Badiger et al., 2013).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c26-18-8-6-17(7-9-18)24-28-23(16-4-2-1-3-5-16)25(29-24)33-15-22(30)27-19-10-11-20-21(14-19)32-13-12-31-20/h1-11,14H,12-13,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUVAISDNUFHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=C(NC(=N3)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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